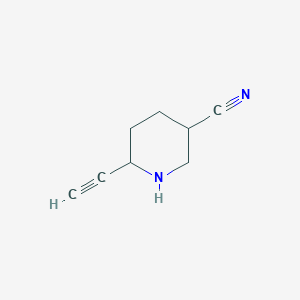

trans-6-Ethynylpiperidine-3-carbonitrile

Description

trans-6-Ethynylpiperidine-3-carbonitrile (CAS: 1357946-90-7) is a piperidine derivative featuring an ethynyl group (-C≡CH) at the 6-position and a carbonitrile (-CN) group at the 3-position of the piperidine ring. The trans-configuration of the substituents ensures distinct spatial and electronic properties, which are critical for its interactions in chemical and biological systems. Piperidine scaffolds are widely utilized in medicinal chemistry due to their conformational flexibility and ability to mimic natural alkaloids. The ethynyl group introduces a reactive alkyne moiety, enabling participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), while the carbonitrile group enhances polarity and serves as a hydrogen bond acceptor.

Properties

Molecular Formula |

C8H10N2 |

|---|---|

Molecular Weight |

134.18 g/mol |

IUPAC Name |

6-ethynylpiperidine-3-carbonitrile |

InChI |

InChI=1S/C8H10N2/c1-2-8-4-3-7(5-9)6-10-8/h1,7-8,10H,3-4,6H2 |

InChI Key |

AQEQUCMUVAIGEE-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1CCC(CN1)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-6-ethynylpiperidine-3-carbonitrile typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.

Introduction of the Ethynyl Group: The ethynyl group can be introduced using reagents such as ethynyl lithium or ethynyl magnesium bromide under controlled conditions.

Addition of the Nitrile Group: The nitrile group can be added through nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-6-Ethynylpiperidine-3-carbonitrile can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like halogens, alkyl halides, and other nucleophiles or electrophiles are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary amines .

Scientific Research Applications

Chemistry: trans-6-Ethynylpiperidine-3-carbonitrile is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a precursor for the synthesis of bioactive molecules with therapeutic potential .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials, contributing to the development of new products with enhanced properties .

Mechanism of Action

The mechanism of action of trans-6-ethynylpiperidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The ethynyl and nitrile groups play crucial roles in its reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to diverse biological effects .

Comparison with Similar Compounds

(3S,6S)-6-Methylpiperidine-3-Carbonitrile Hydrochloride (CAS: 1374653-08-3)

- Structure : Features a methyl group at the 6-position and a carbonitrile at the 3-position, with stereospecific (3S,6S) configuration.

- Molecular Weight : 160.64 g/mol (C₇H₁₃ClN₂) .

- The hydrochloride salt enhances solubility in polar solvents compared to the neutral trans-6-ethynyl analog.

- Applications : Used as a chiral intermediate in asymmetric synthesis due to its stereochemical purity .

trans-6-Ethynylpiperidine-3-carbonitrile

- Structure : Ethynyl group introduces sp-hybridized carbon, increasing electron-withdrawing effects and reactivity.

- Key Advantages :

- Alkyne functionality enables modular derivatization in drug discovery (e.g., conjugation with azide-bearing biomolecules).

- Carbonitrile group enhances binding affinity to enzymes or receptors through dipole interactions.

Pyridine Derivatives

2-Chloro-6-ethylpyridine-3-carbonitrile (CAS: 191220-22-1)

- Structure : Pyridine ring with chlorine at the 2-position, ethyl at the 6-position, and carbonitrile at the 3-position.

- Molecular Weight : 166.61 g/mol .

- Key Differences :

- Pyridine’s aromaticity imparts greater rigidity and reduced basicity compared to piperidine.

- Chlorine substituent increases electrophilicity, making it suitable for nucleophilic substitution reactions.

- Applications : Utilized in agrochemicals and materials science for its thermal stability and halogen-mediated reactivity .

2-Amino-4,6-diphenyl-pyridine-3-carbonitrile

- Structure: Amino and diphenyl groups at the 2-, 4-, and 6-positions enhance π-π stacking and hydrogen-bonding capabilities.

- Key Differences: Amino group increases solubility and participation in hydrogen bonding, unlike the ethynyl group in the piperidine analog. Diphenyl substituents improve lipophilicity, favoring membrane penetration in biological systems .

Dicarbonitrile Derivatives

2-Amino-6-(piperidin-1-yl)-4-p-tolyl-pyridine-3,5-dicarbonitrile

- Structure : Dual carbonitrile groups at the 3- and 5-positions, with a piperidinyl group at the 6-position.

- Piperidinyl group introduces basicity, contrasting with the neutral ethynyl group in this compound .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.